Lipophilicity Balance: N4-Ethyl-6-fluoropyrimidine-2,4-diamine Occupies a Favorable logP Window Between N4-Methyl and N4,N4-Diethyl Analogs
The computed XLogP3 of N4-ethyl-6-fluoropyrimidine-2,4-diamine is 1.0, positioning it in an intermediate lipophilicity range that is generally considered optimal for oral absorption and cell permeability [1]. This value is 0.4 log units higher than the N4-methyl analog (XLogP3 0.6) [2] and 0.5 log units lower than the N4,N4-diethyl analog (XLogP3 1.5) [3]. Compared with the non-fluorinated N4-ethyl analog (XLogP3 0.5) [4], the target compound gains +0.5 logP from the 6-fluoro substituent, while relative to the unsubstituted 6-fluoropyrimidine-2,4-diamine (XLogP3 −0.1) [5], the N4-ethyl group contributes +1.1 logP. The intermediate logP of 1.0 avoids the excessive lipophilicity that can cause promiscuous binding and poor solubility, while retaining sufficient hydrophobicity for membrane crossing.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | N4-methyl-6-fluoro: 0.6; N4,N4-diethyl-6-fluoro: 1.5; N4-ethyl (non-fluoro): 0.5; 6-fluoro unsubstituted: −0.1 |
| Quantified Difference | ΔlogP: +0.4 vs methyl; −0.5 vs diethyl; +0.5 vs non-fluoro; +1.1 vs unsubstituted |
| Conditions | PubChem computed XLogP3 values, standardized across all structures |
Why This Matters
For procurement decisions in medicinal chemistry, the 1.0 logP value indicates that this compound provides a balanced starting point for SAR optimization, reducing the need for additional solubility-enhancing or lipophilicity-reducing modifications.
- [1] PubChem Compound Summary for CID 15274272, N4-Ethyl-6-fluoropyrimidine-2,4-diamine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 3774266, 6-Fluoro-N4-methylpyrimidine-2,4-diamine. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 15258508, N4,N4-Diethyl-6-fluoropyrimidine-2,4-diamine. National Center for Biotechnology Information (2025). View Source
- [4] PubChem Compound Summary for CID 54461799, N4-Ethylpyrimidine-2,4-diamine. National Center for Biotechnology Information (2025). View Source
- [5] PubChem Compound Summary for CID 352545, 6-Fluoropyrimidine-2,4-diamine. National Center for Biotechnology Information (2025). View Source
